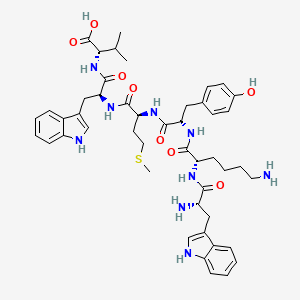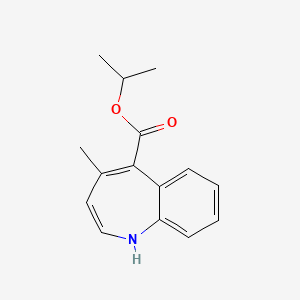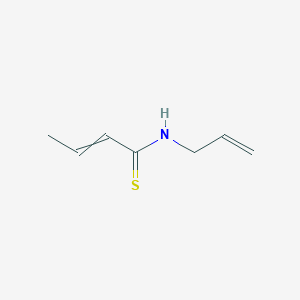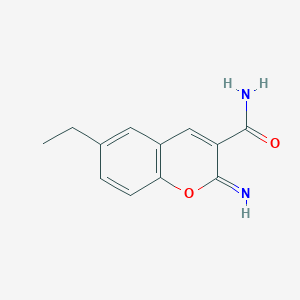![molecular formula C11H16N2O4S B14204829 N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine CAS No. 851680-27-8](/img/structure/B14204829.png)
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine is a chemical compound with the molecular formula C11H15NO4S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a sulfonamide group attached to a phenyl ring, which is further connected to a glycine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine typically involves the reaction of 4-aminophenyl sulfonamide with glycine under specific conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the sulfonamide and glycine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine undergoes various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Thionyl chloride (SOCl2), hydrogen peroxide (H2O2)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfonyl chlorides
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Applications De Recherche Scientifique
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway . This inhibition can lead to antibacterial effects by preventing the synthesis of essential folate derivatives in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{4-[(4-Aminophenyl)sulfonyl]phenyl}glycine: Similar structure but with an amino group instead of a propane-1-sulfonyl group.
N-{4-[(Methylsulfonyl)amino]phenyl}glycine: Contains a methylsulfonyl group instead of a propane-1-sulfonyl group.
Uniqueness
N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine is unique due to its specific sulfonamide structure, which imparts distinct chemical and biological properties. The presence of the propane-1-sulfonyl group enhances its solubility and reactivity compared to similar compounds .
Propriétés
Numéro CAS |
851680-27-8 |
|---|---|
Formule moléculaire |
C11H16N2O4S |
Poids moléculaire |
272.32 g/mol |
Nom IUPAC |
2-[4-(propylsulfonylamino)anilino]acetic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-2-7-18(16,17)13-10-5-3-9(4-6-10)12-8-11(14)15/h3-6,12-13H,2,7-8H2,1H3,(H,14,15) |
Clé InChI |
ONFTXUJEIJLBIT-UHFFFAOYSA-N |
SMILES canonique |
CCCS(=O)(=O)NC1=CC=C(C=C1)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,3-Dimethylbut-2-en-1-yl)oxy]-3,5-dimethoxybenzene](/img/structure/B14204754.png)
![5-Chloro-2-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14204757.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-methoxy-](/img/structure/B14204766.png)
![1-[2-(4-Methoxyphenyl)-4H-1,4-benzothiazin-4-yl]ethan-1-one](/img/structure/B14204767.png)
![D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204773.png)




![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)

![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
